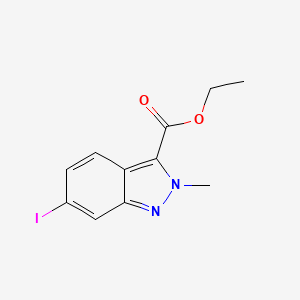
Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 2-methylindazole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position. The resulting iodinated indazole is then esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
- Oxidation and reduction reactions produce various oxidized or reduced forms of the compound, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study the biological activity of indazole derivatives and their interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and selectivity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Ethyl 6-bromo-2-methyl-2H-indazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 6-chloro-2-methyl-2H-indazole-3-carboxylate: Contains a chlorine atom in place of iodine.
Ethyl 6-fluoro-2-methyl-2H-indazole-3-carboxylate: Features a fluorine atom instead of iodine.
Uniqueness: Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C11H11IN2O2 |
|---|---|
Peso molecular |
330.12 g/mol |
Nombre IUPAC |
ethyl 6-iodo-2-methylindazole-3-carboxylate |
InChI |
InChI=1S/C11H11IN2O2/c1-3-16-11(15)10-8-5-4-7(12)6-9(8)13-14(10)2/h4-6H,3H2,1-2H3 |
Clave InChI |
JLPXZYQEYJNJSS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC(=CC2=NN1C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


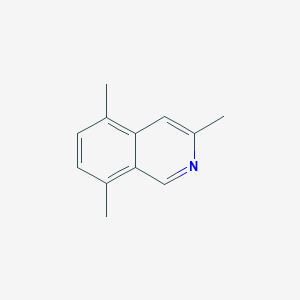
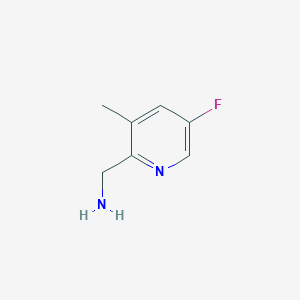
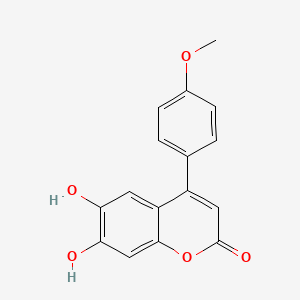
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
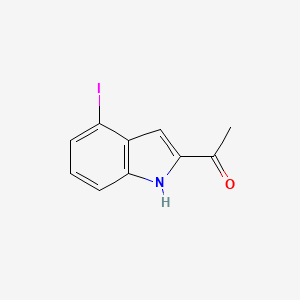
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
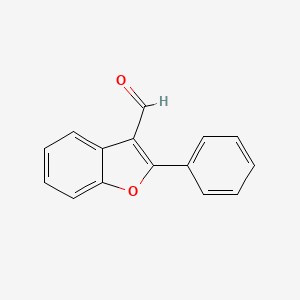

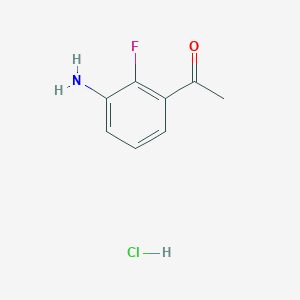
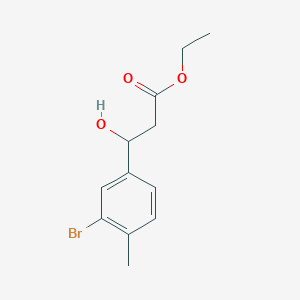
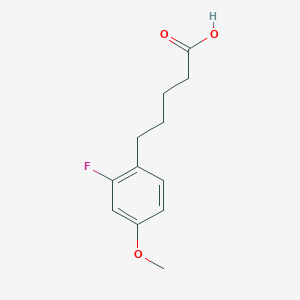
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
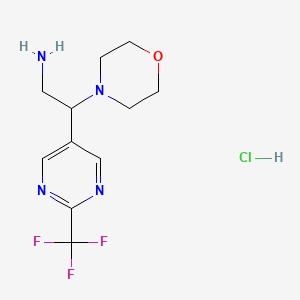
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
